

# An In-depth Technical Guide to the SAHM1-Target Protein-Protein Interaction

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## Compound of Interest

Compound Name: SAHM1

Cat. No.: B10858030

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## Introduction

**SAHM1**, a stapled  $\alpha$ -helical peptide derived from Mastermind-like 1 (MAML1), is a potent and specific inhibitor of the Notch signaling pathway. The therapeutic potential of targeting transcription factor complexes has been a long-standing challenge in drug discovery. **SAHM1** represents a significant advancement in this area by directly disrupting a critical protein-protein interface within the Notch transactivation complex. This guide provides a comprehensive technical overview of the **SAHM1**-target interaction, including the underlying signaling pathway, quantitative binding data, and detailed experimental protocols for studying this interaction.

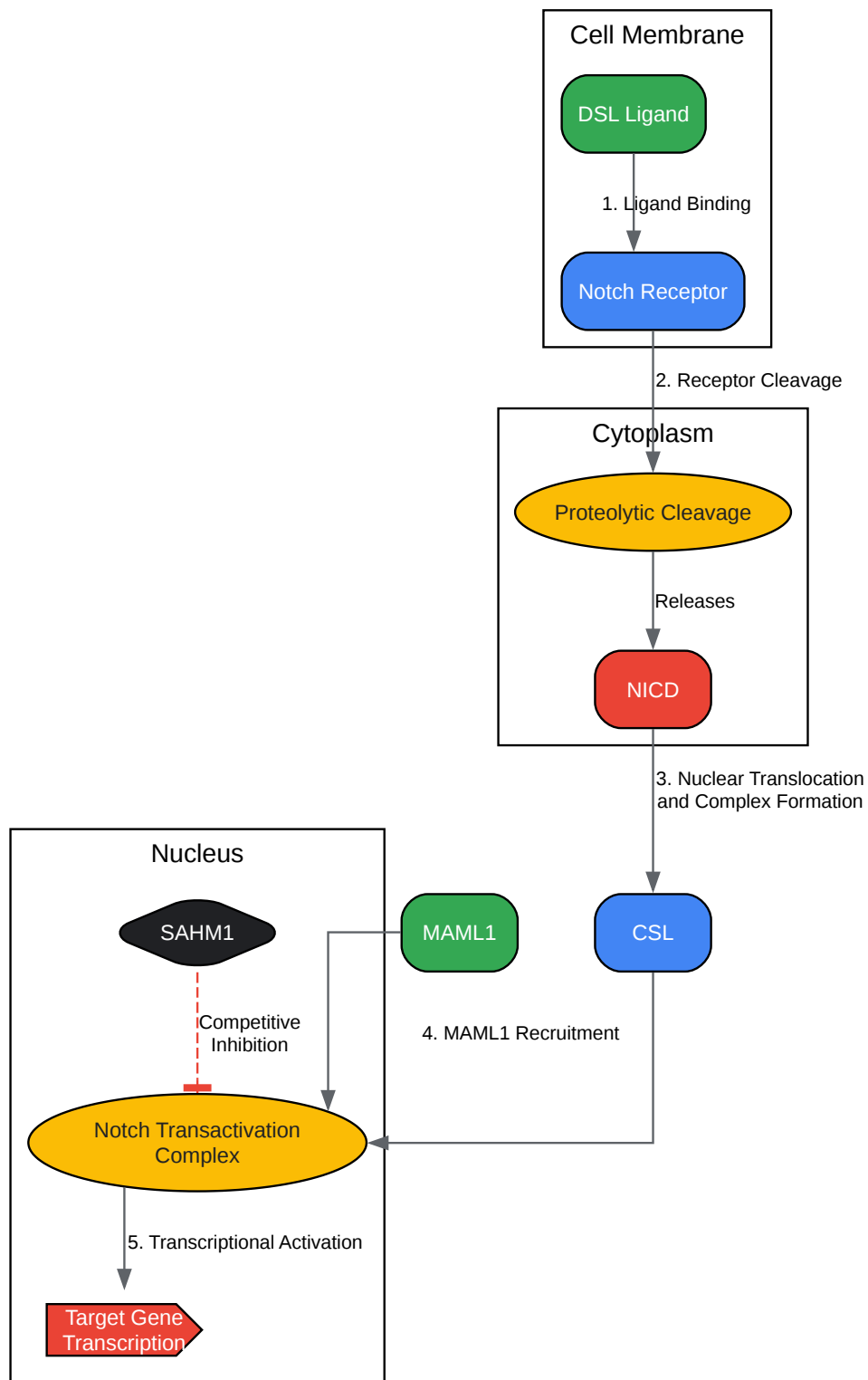
## The Core Interaction: SAHM1 and the Notch Transcription Factor Complex

The canonical Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. Aberrant Notch signaling is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL). The central event in Notch signaling is the formation of a nuclear transcription factor complex. Upon ligand binding to the Notch receptor, the Notch intracellular domain (NICD) is cleaved and translocates to the nucleus. There, it forms a ternary complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also known as RBPj) and a coactivator of the Mastermind-like (MAML) family. This complex then activates the transcription of Notch target genes.

**SAHM1** is designed to mimic the  $\alpha$ -helical binding domain of MAML1 that interacts with the NICD-CSL complex. By competitively binding to this complex, **SAHM1** effectively prevents the recruitment of endogenous MAML1, thereby inhibiting transcriptional activation.

## Signaling Pathway Diagram

## SAHM1 Inhibition of Notch Signaling

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Caption: **SAHM1** competitively inhibits the formation of the Notch transactivation complex.

## Quantitative Data

The binding affinity of **SAHM1** for the Notch transcription factor complex has been quantified using various biophysical techniques. The key quantitative data are summarized in the table below.

Interacting Molecules	Technique	Parameter	Value
FITC-SAHM1 and RAMANK-CSL complex	Fluorescence Polarization	Dissociation Constant (Kd)	0.12 ± 0.02 μM
CSL and immobilized GST-RAMANK	Surface Plasmon Resonance (SPR)	Association Rate (kon)	Not explicitly stated
CSL and immobilized GST-RAMANK	Surface Plasmon Resonance (SPR)	Dissociation Rate (koff)	Not explicitly stated

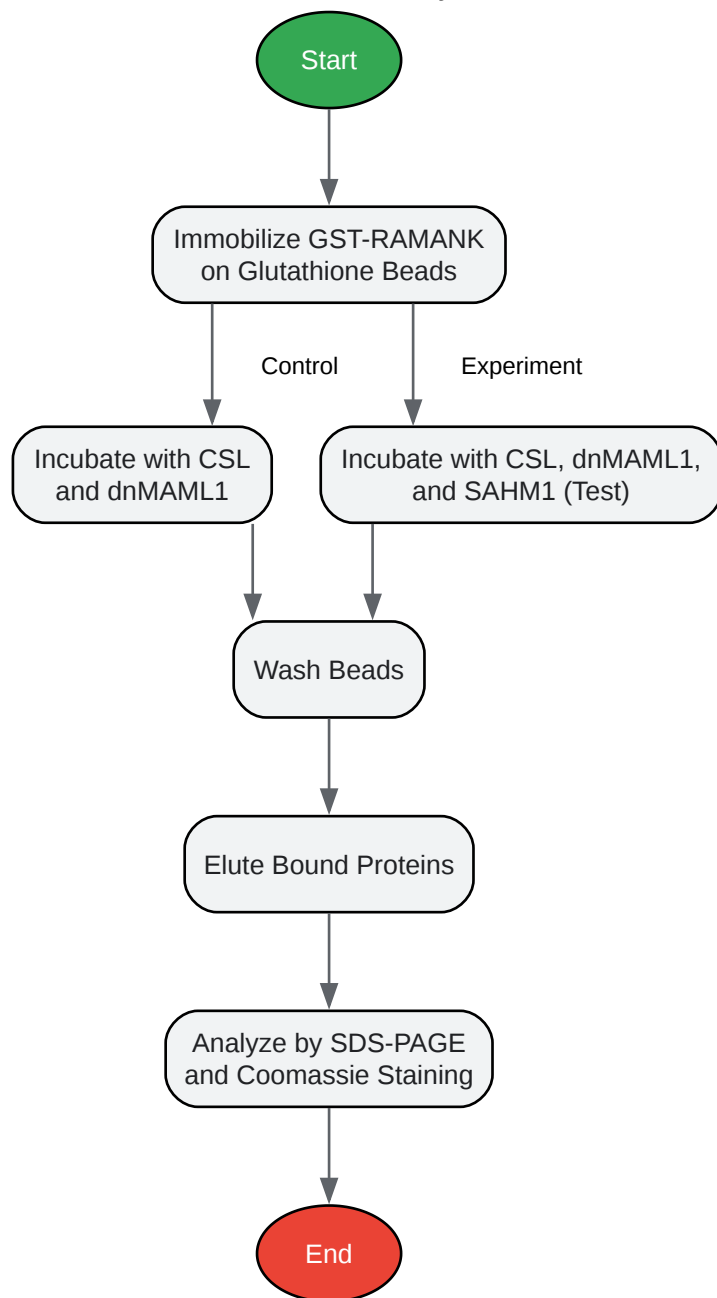
## Experimental Protocols

Detailed methodologies for the key experiments used to characterize the **SAHM1**-target interaction are provided below. These protocols are based on published studies and standard laboratory practices.

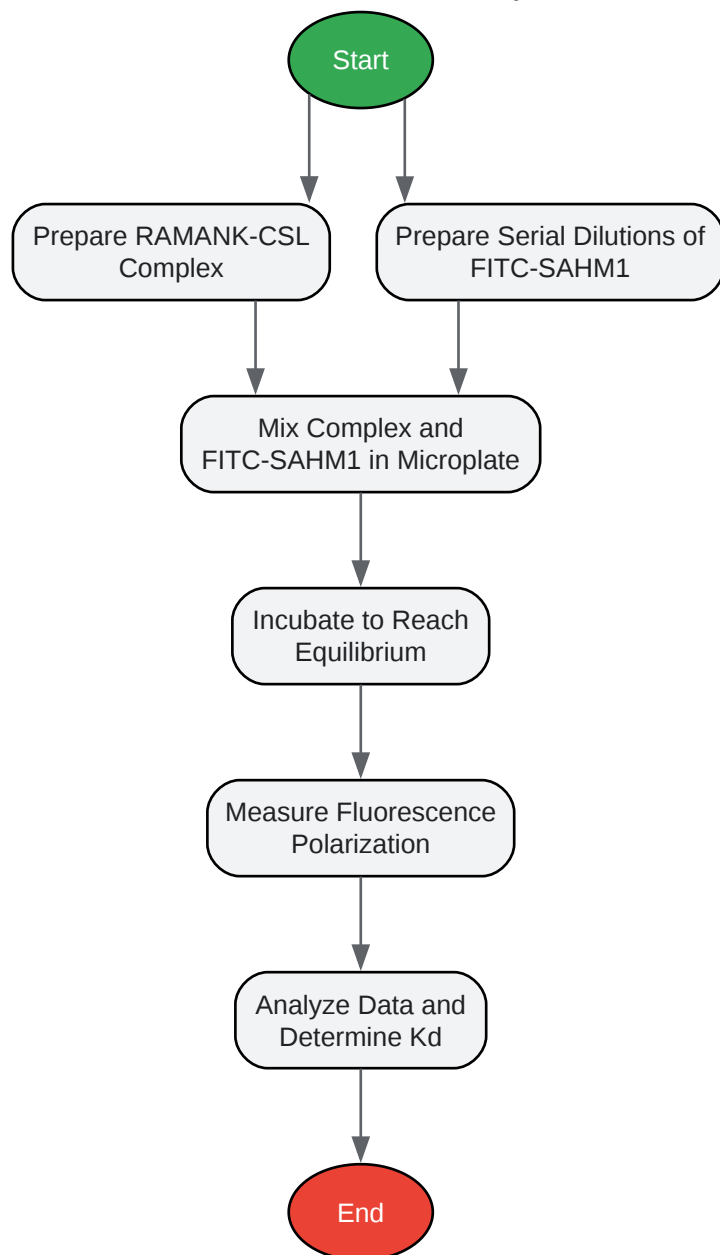
### Co-Immunoprecipitation (GST Pull-Down Assay)

This assay is used to demonstrate the direct competitive binding of **SAHM1** to the NICD-CSL complex, preventing the recruitment of MAML1.

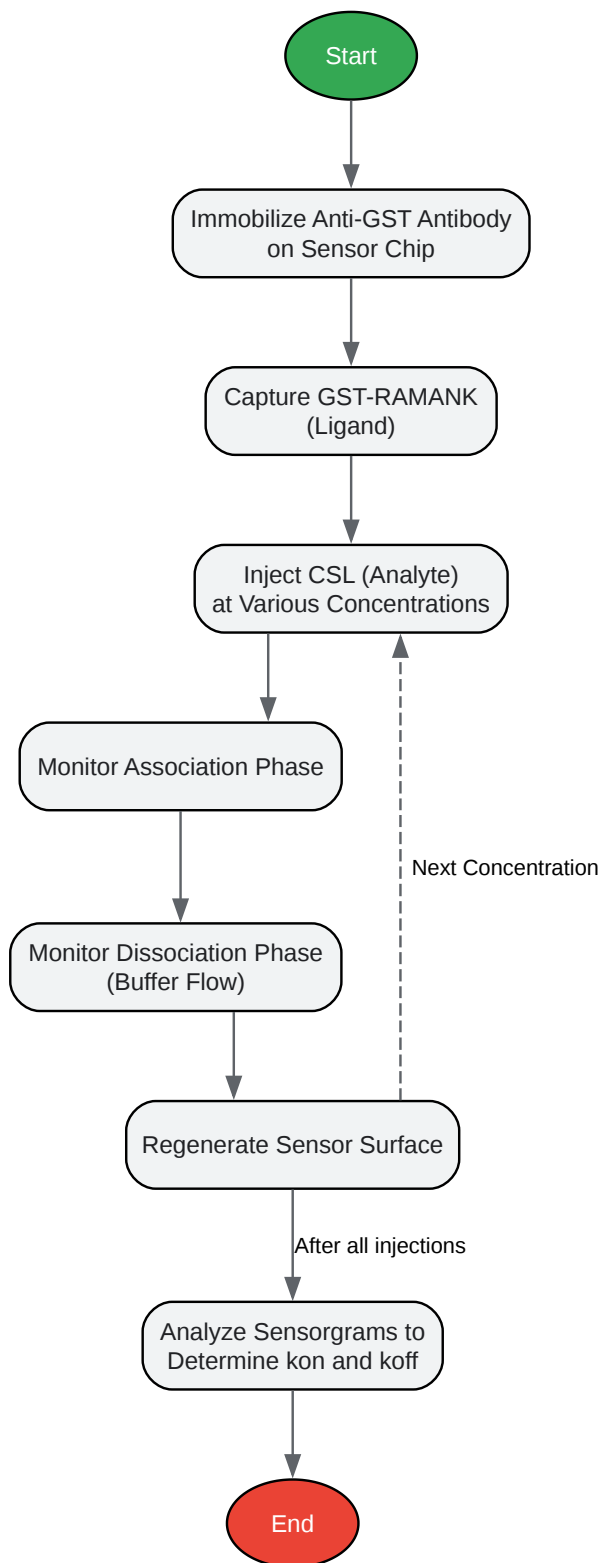
## GST Pull-Down Assay Workflow



## Fluorescence Polarization Assay Workflow



## Surface Plasmon Resonance Workflow

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